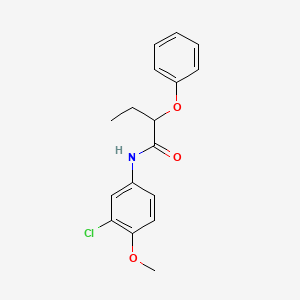![molecular formula C16H12BrClN2O2 B4076216 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4076216.png)
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in various cellular processes, including inflammation and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, as well as anti-tumor and anti-microbial properties. In addition, it has been shown to modulate the immune system and affect the levels of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have low toxicity and high efficacy in various assays. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on specific enzymes and proteins.
2. Development of new derivatives of this compound with improved solubility and potency.
3. Studies on the use of this compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential use of this compound as a tool for studying the function of certain proteins and enzymes.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
In conclusion, this compound is a promising compound that has shown potential in various areas of research. Its high potency and selectivity make it a valuable tool for studying the function of certain enzymes and proteins, and its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery and medicinal chemistry.
Scientific Research Applications
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole has been studied extensively for its potential use in medicinal chemistry and drug discovery. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been studied for its potential use as an antimicrobial agent and as a tool for studying the function of certain proteins and enzymes.
properties
IUPAC Name |
3-(4-bromophenyl)-5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c1-10(21-14-4-2-3-13(18)9-14)16-19-15(20-22-16)11-5-7-12(17)8-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLYGRTIRAQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-allyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076147.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![N-[4-(2,4-dimethylphenoxy)butyl]cyclohexanamine oxalate](/img/structure/B4076160.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4076166.png)
![1-{4-[4-(benzyloxy)phenoxy]butyl}piperazine oxalate](/img/structure/B4076170.png)
![1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4076171.png)
![N-(3-methoxyphenyl)-5-nitro-2-{[N-(tetrahydro-2-furanylmethyl)glycyl]amino}benzamide](/img/structure/B4076176.png)
![N-allyl-N-{3-[4-(benzyloxy)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4076183.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4076211.png)
![methyl 2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4076214.png)
![1-(2-methoxyphenyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4076238.png)
![2-[2-(2-phenoxyethoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076242.png)
